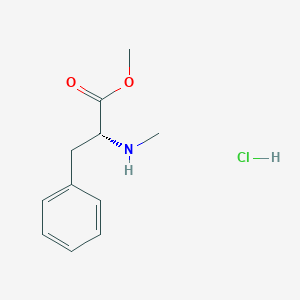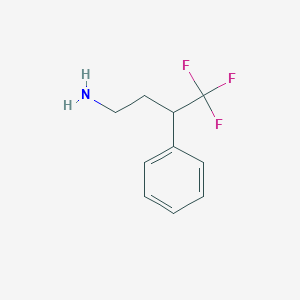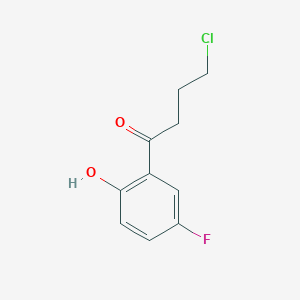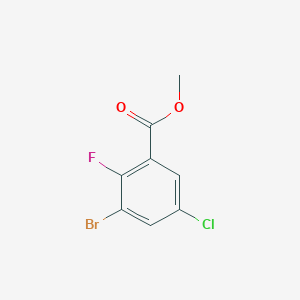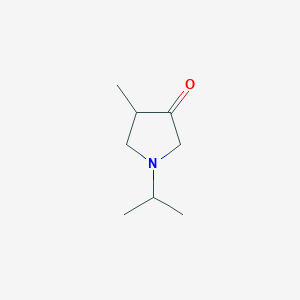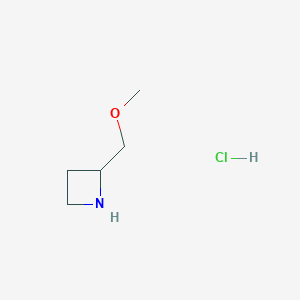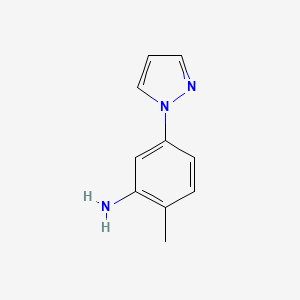
2-methyl-5-(1H-pyrazol-1-yl)aniline
Übersicht
Beschreibung
“2-methyl-5-(1H-pyrazol-1-yl)aniline” is a chemical compound with the CAS Number: 1152583-05-5. It has a molecular weight of 173.22 and its IUPAC name is 2-(5-methyl-1H-pyrazol-1-yl)aniline . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of “this compound” derivatives has been reported in the literature . The synthesis process involves designing and creating a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H11N3/c1-8-6-7-12-13(8)10-5-3-2-4-9(10)11/h2-7H,11H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that this compound can be used in the synthesis of various derivatives, which may undergo different chemical reactions .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-methyl-5-(1H-pyrazol-1-yl)aniline, as part of the pyrazole family, has been studied for its potential in inhibiting corrosion. For instance, research on similar molecules within the pyrazole family demonstrated effective corrosion inhibition for mild steel in hydrochloric acid environments. These studies, employing techniques like gravimetric analysis and electrochemical methods, found that introducing a methyl group to the pyrazole structure could decrease steel corrosion (Chadli et al., 2020).
Antimicrobial Activity
Another area of application for this compound derivatives is in antimicrobial activity. A study on pyrazol-4-yl- and 2H-chromene-based substituted anilines, which are structurally related, demonstrated significant antibacterial and antifungal activities against various microbial strains (Banoji et al., 2022).
Luminescence and Electroluminescence
Compounds related to this compound have been examined for their photophysical properties, especially in the field of luminescence and electroluminescence. Research into tetradentate bis-cyclometalated platinum complexes with similar molecular structures demonstrated potential applications in organic light-emitting diodes (OLEDs) due to their emissive properties at ambient temperature (Vezzu et al., 2010).
Antitumor Agents
Derivatives of this compound have also been investigated for their potential as antitumor agents. For example, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their inhibitory activity against cancer cell lines and cyclin-dependent kinase 2 (CDK2), indicating potential applications in cancer therapy (Huang et al., 2012).
Dye and Pigment Industry
In the dye and pigment industry, derivatives of this compound have been utilized in the synthesis of various dyes. These dyes have applications in textiles and display properties like high extinction coefficients and a range of colors. The antitumor activity of some of these dyes was also explored, showing their dual utility in both industrial and medical fields (Gouda et al., 2016).
Safety and Hazards
The safety information for “2-methyl-5-(1H-pyrazol-1-yl)aniline” indicates that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
The future directions for “2-methyl-5-(1H-pyrazol-1-yl)aniline” could involve further exploration of its biological activities, particularly its potential role as an androgen receptor antagonist . This could lead to the development of new therapeutic strategies for conditions such as prostate cancer .
Wirkmechanismus
Target of Action
Similar compounds have been found to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway .
Mode of Action
It’s suggested that similar compounds may interact with their targets by fitting into the active site of the enzyme, characterized by lower binding free energy .
Biochemical Pathways
Related compounds have been found to affect the nad+ salvage pathway .
Result of Action
Similar compounds have shown improved growth inhibition in pc-3 cells .
Action Environment
It’s suggested that the compound should be stored in a dark place, sealed in dry conditions, at 2-8°c .
Eigenschaften
IUPAC Name |
2-methyl-5-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-3-4-9(7-10(8)11)13-6-2-5-12-13/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOQIBNUIKXRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


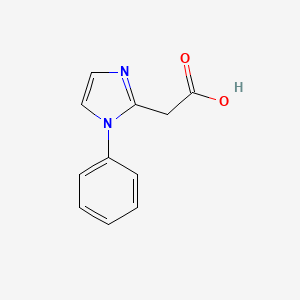

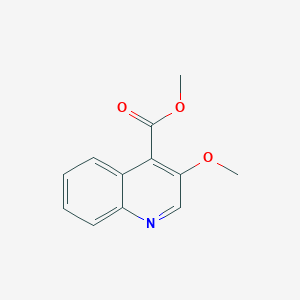
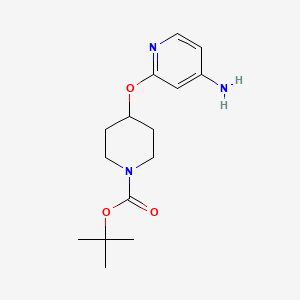
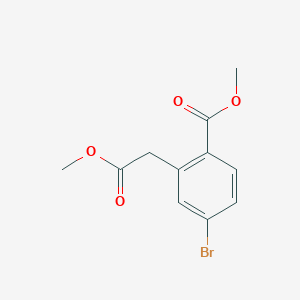
![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)
